molecular formula C14H10N2O B1269158 4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde CAS No. 90514-72-0

4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde

Cat. No. B1269158
CAS RN: 90514-72-0
M. Wt: 222.24 g/mol
InChI Key: RAYKWSXEKZURTM-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, material science, and as intermediates in organic synthesis. "4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde" is a specific compound within this class, notable for its unique structural features that lend itself to diverse chemical reactions and applications in synthesis and material science.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes. In the context of our compound, the synthesis can be achieved through a condensation reaction involving benzene-1,2-diamine and a suitable aldehyde under controlled conditions (Ghichi et al., 2023). Such processes are crucial for introducing the carbaldehyde functional group, which further influences the compound's reactivity and interaction capabilities.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused benzene and imidazole ring, which significantly affects their electronic and spatial configuration. For compounds like "this compound," X-ray crystallography can reveal details about the ring orientations, bond lengths, and angles, providing insights into their reactivity and potential for interactions (Rihs et al., 1985).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including nucleophilic substitution, oxidation, and coordination with metal ions. These reactions are foundational for synthesizing complex molecules and developing metal-organic frameworks or coordination complexes with potential catalytic, magnetic, and optical properties (Kumar & Radhakrishnan, 2010).

Scientific Research Applications

Anticancer Activity

4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde and its derivatives have shown notable anticancer activities. A study by Rashid (2020) discussed the synthesis of bis-benzimidazole combined with primary amine and aromatic aldehydes, showing good to notable anticancer activity against the National Cancer Institute's 60 cell line panel (Rashid, 2020).

Cytotoxic Activity

Compounds derived from 4-(1H-benzimidazol-2-yl)benzene-1,3-diols have been synthesized and tested for cytotoxic activity against various human cancer cell lines. A study by Karpińka et al. (2011) found that some of these compounds exhibited stronger antiproliferative properties than cisplatin, a comparator drug (Karpińka, Matysiak, & Niewiadomy, 2011).

Fluorescent Probing

This chemical has been used in the development of a ratiometric fluorescent probe for bisulphite, based on intramolecular charge transfer. Wang et al. (2013) demonstrated that 4-(1H-benzimidazol-2-yl)benzaldehyde could detect bisulphite in a concentration range of 2.0-200 µmol/L (Wang, Qi, & Yang, 2013).

Catalysis

In a study by Sharma et al. (2017), complexes of (η5-Cp*)Ir(iii) with derivatives of 1,3-dihydrobenzoimidazole-2-thione/selenone were used for oxidation and synthesis of 1,2-substituted benzimidazole, showing excellent to good yield in a one-pot synthesis (Sharma, Joshi, Bhaskar, & Singh, 2017).

Antiproliferative Agents

Ashok et al. (2020) synthesized novel benzimidazole derivatives and evaluated them as antiproliferative agents against cancer cell lines, where some compounds exhibited potent activity (Ashok, Ram Reddy, Nagaraju, Dharavath, Ramakrishna, Gundu, Shravani, & Sarasija, 2020).

Reactions with Enamines

A study by Ukhin et al. (1999) explored the reactions of benzimidazole-2-carbaldehyde with enamines, leading to the formation of various compounds like 4a,11-dimorpholino-1,2,3,4,11,11a-hexahydro-4aH-indolo[1,2-a]benzimidazole (Ukhin, Shishkin, Baumer, & Borbulevych, 1999).

Safety and Hazards

The compound is classified as a combustible solid . It’s recommended to avoid dust formation and to collect and secure any leaked material .

properties

IUPAC Name

4-(benzimidazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-9-11-5-7-12(8-6-11)16-10-15-13-3-1-2-4-14(13)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYKWSXEKZURTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353279
Record name 4-(1H-Benzimidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90514-72-0
Record name 4-(1H-Benzimidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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